
XPhos-Pd-G2 GT capsule
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound XPhos-Pd-G2 GT capsule is a palladium-based catalyst used in various cross-coupling reactions. It is part of the Buchwald portfolio of ligands and complexes, which have significantly advanced the ease of performing cross-coupling transformations. The empirical formula for this compound is C45H59ClNPPd, and it has a molecular weight of 786.80 .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of XPhos-Pd-G2 GT capsule involves the synthesis of the ligand XPhos, followed by its complexation with palladium. The ligand XPhos is synthesized through a series of steps involving the reaction of 2-dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl with appropriate reagents. The resulting ligand is then complexed with palladium chloride to form the XPhos-Pd-G2 complex .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the synthesis of the ligand on a large scale, followed by its complexation with palladium under controlled conditions. The final product is then formulated into a convenient dosable form, such as capsules, for ease of use in various applications .
化学反应分析
Types of Reactions
XPhos-Pd-G2 GT capsule is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig cross-coupling reaction
- Heck reaction
- Hiyama coupling
- Negishi coupling
- Sonogashira coupling
- Stille coupling
- Suzuki-Miyaura coupling
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, organoboronic acids, organostannanes, and organozinc compounds. The reactions typically require a base, such as potassium carbonate or cesium carbonate, and are conducted in solvents like dimethylformamide, ethanol, or a mixture of solvents .
Major Products Formed
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
XPhos-Pd-G2 GT capsule has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Biology: It is employed in the synthesis of biologically active molecules and natural products.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of XPhos-Pd-G2 GT capsule involves the formation of a palladium(0) species, which acts as the active catalyst in cross-coupling reactions. The palladium(0) species undergoes oxidative addition with an aryl halide, followed by transmetalation with an organometallic reagent, and finally reductive elimination to form the desired biaryl product. The ligand XPhos stabilizes the palladium species and enhances its reactivity .
相似化合物的比较
XPhos-Pd-G2 GT capsule is compared with other similar compounds, such as:
RuPhos-Pd-G2: Another palladium-based catalyst with a different ligand structure.
SPhos-Pd-G2: A similar catalyst with a different phosphine ligand.
CPhos-Pd-G2: A catalyst with a different ligand but similar reactivity.
The uniqueness of this compound lies in its ability to facilitate a wide range of cross-coupling reactions with high efficiency and selectivity. Its ligand structure provides steric and electronic properties that enhance the reactivity and stability of the palladium catalyst .
属性
分子式 |
C46H60ClNPd |
|---|---|
分子量 |
768.8 g/mol |
IUPAC 名称 |
chloropalladium(1+);2-[2-(dicyclohexylmethyl)phenyl]-1,3,5-tri(propan-2-yl)benzene;2-phenylaniline |
InChI |
InChI=1S/C34H50.C12H10N.ClH.Pd/c1-23(2)28-21-31(24(3)4)34(32(22-28)25(5)6)30-20-14-13-19-29(30)33(26-15-9-7-10-16-26)27-17-11-8-12-18-27;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h13-14,19-27,33H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChI 键 |
FGATWWSCIRXMKJ-UHFFFAOYSA-M |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2C(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


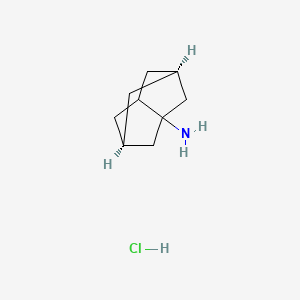
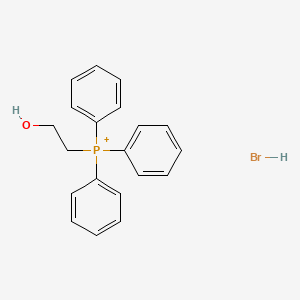
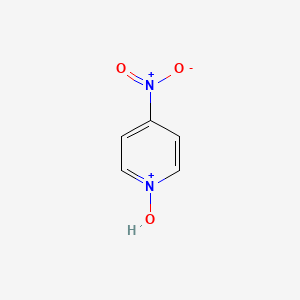

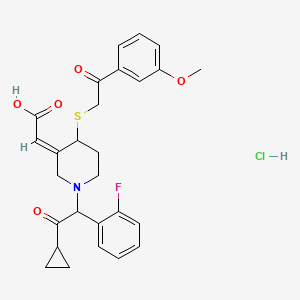

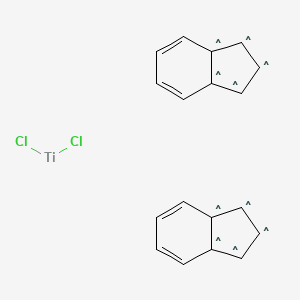
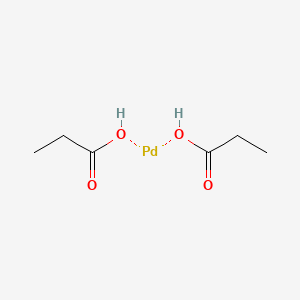
![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)
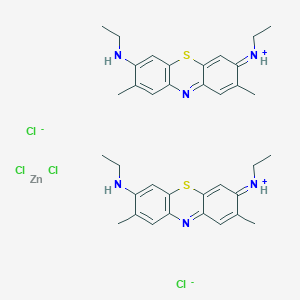
![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)
![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)

![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)
